

# LCB 03-0110 in DMSO: Technical Support Center

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## Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B10788013

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of LCB 03-0110 when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for LCB 03-0110 in DMSO?

For long-term stability of LCB 03-0110 dissolved in DMSO, it is recommended to store the solution at -80°C. Under these conditions, the compound is stable for up to one year.<sup>[1]</sup> For the powdered form of LCB 03-0110, storage at -20°C is recommended, which ensures stability for up to three years.<sup>[1]</sup>

Q2: Can I store LCB 03-0110 in DMSO at -20°C?

While the powdered form is stable at -20°C, the recommended storage temperature for LCB 03-0110 in DMSO is -80°C for long-term storage to ensure maximal stability.<sup>[1]</sup> Storing DMSO solutions at -20°C may lead to freezing, which can cause precipitation of the compound and affect concentration accuracy upon thawing. For short-term storage, aliquoting and storing at -20°C may be acceptable, but frequent freeze-thaw cycles should be avoided.

Q3: How can I assess the stability of my LCB 03-0110 in DMSO stock solution?

To verify the integrity of your LCB 03-0110 stock solution, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). These techniques can help you determine the purity of the compound and identify any potential degradation products.

Q4: What are the known targets of LCB 03-0110?

LCB 03-0110 is a multi-kinase inhibitor. Its primary targets include c-Src kinase (with an IC<sub>50</sub> of 1.3 nM), Discoidin Domain Receptor (DDR) family tyrosine kinases (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).<sup>[1][2]</sup> It has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling.<sup>[3]</sup>

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or inconsistent activity of LCB 03-0110 in experiments.	1. Degradation of the compound: Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Inaccurate concentration: Precipitation of the compound due to storage at -20°C or lower, or solvent evaporation.	1. Verify storage conditions: Ensure the DMSO stock solution has been consistently stored at -80°C. 2. Prepare fresh stock: If degradation is suspected, prepare a fresh stock solution from powdered LCB 03-0110. 3. Check for precipitation: Before use, visually inspect the thawed solution for any precipitates. If present, gently warm and vortex to redissolve. Centrifuge to pellet any insoluble material before taking the supernatant. 4. Perform analytical validation: Use HPLC or LC-MS to confirm the concentration and purity of your stock solution.
Precipitate observed in the LCB 03-0110 DMSO stock solution upon thawing.	1. Low temperature storage: DMSO freezes at approximately 18.5°C. Storing at -20°C or -80°C will cause the solvent to solidify, which can lead to the compound precipitating out of solution. 2. High concentration: The stock solution may be too concentrated, leading to precipitation at low temperatures.	1. Proper thawing and mixing: Thaw the vial at room temperature and ensure the solution is completely liquid. Vortex the solution thoroughly to ensure the compound is fully redissolved. 2. Sonication: If vortexing is insufficient, sonication is recommended to aid in redissolving the compound. <sup>[1]</sup> 3. Prepare a lower concentration stock: If precipitation is a persistent issue, consider preparing a

less concentrated stock  
solution.

## Quantitative Data Summary

Table 1: Storage Stability of LCB 03-0110

Form	Storage Temperature	Stability Duration	Source
Powder	-20°C	3 years	<a href="#">[1]</a>
In Solvent (DMSO)	-80°C	1 year	<a href="#">[1]</a>

Table 2: Inhibitory Activity of LCB 03-0110

Target Kinase	IC50 Value	Source
c-Src kinase	1.3 nM	<a href="#">[1]</a>
DDR2 (activated)	6 nM	<a href="#">[4]</a>
DDR2 (non-activated)	145 nM	<a href="#">[4]</a>
DDR1 (cell-based)	164 nM	<a href="#">[4]</a>
DDR2 (cell-based)	171 nM	<a href="#">[4]</a>

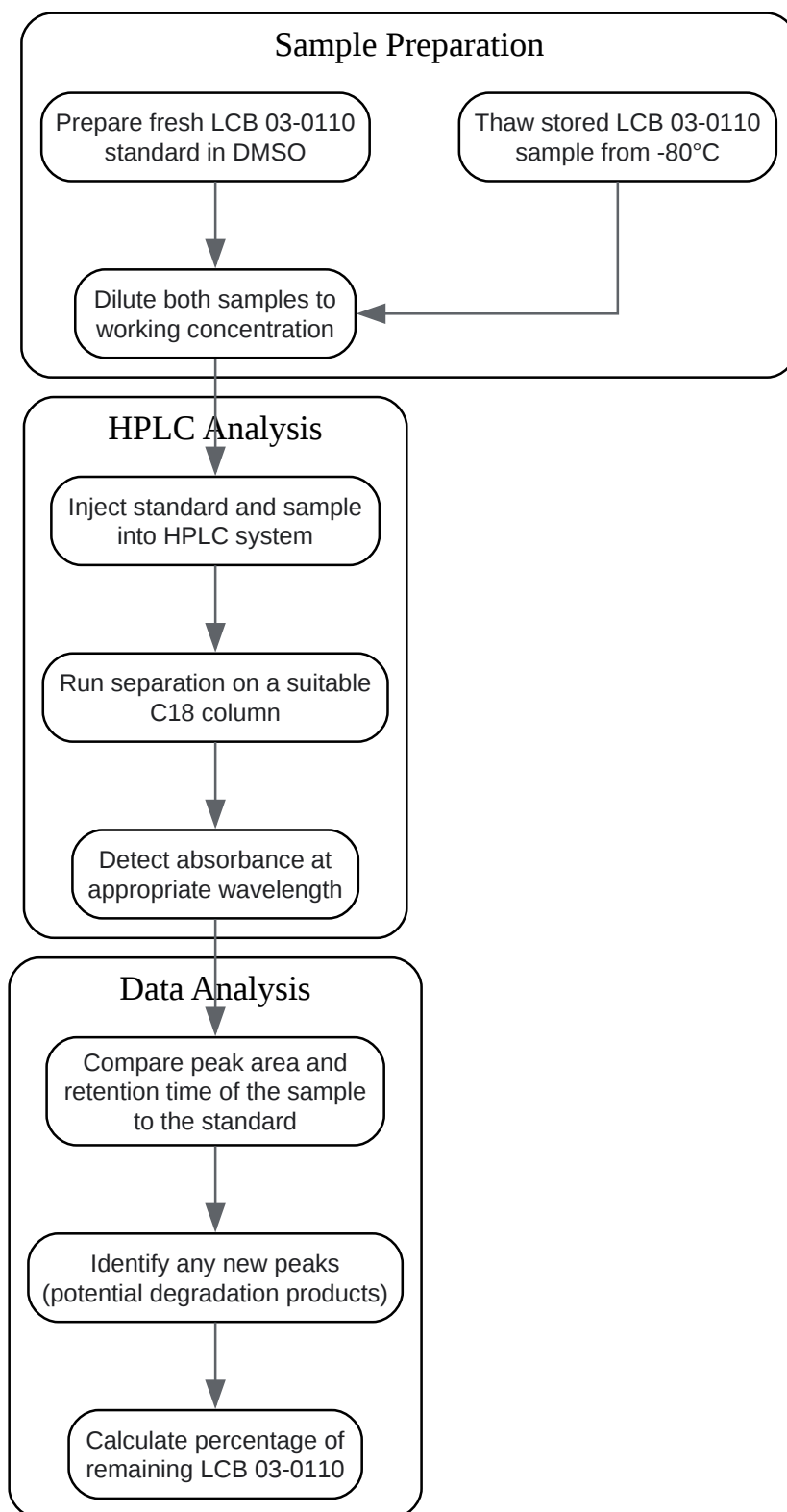
## Experimental Protocols

### Protocol 1: Preparation of LCB 03-0110 Stock Solution in DMSO

- Warm the LCB 03-0110 powder and DMSO: Allow the vials of powdered LCB 03-0110 and DMSO to equilibrate to room temperature before opening to prevent condensation.
- Calculate the required volume of DMSO: Based on the desired stock concentration (e.g., 10 mM), calculate the volume of DMSO needed to dissolve the entire contents of the LCB 03-0110 vial. The molecular weight of **LCB 03-0110 dihydrochloride** is 490.45 g/mol .[\[1\]](#)

- Dissolve the compound: Add the calculated volume of DMSO to the vial of LCB 03-0110.
- Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial for a few minutes to ensure the compound is completely dissolved.[\[1\]](#)
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Workflow for Assessing LCB 03-0110 Stability using HPLC



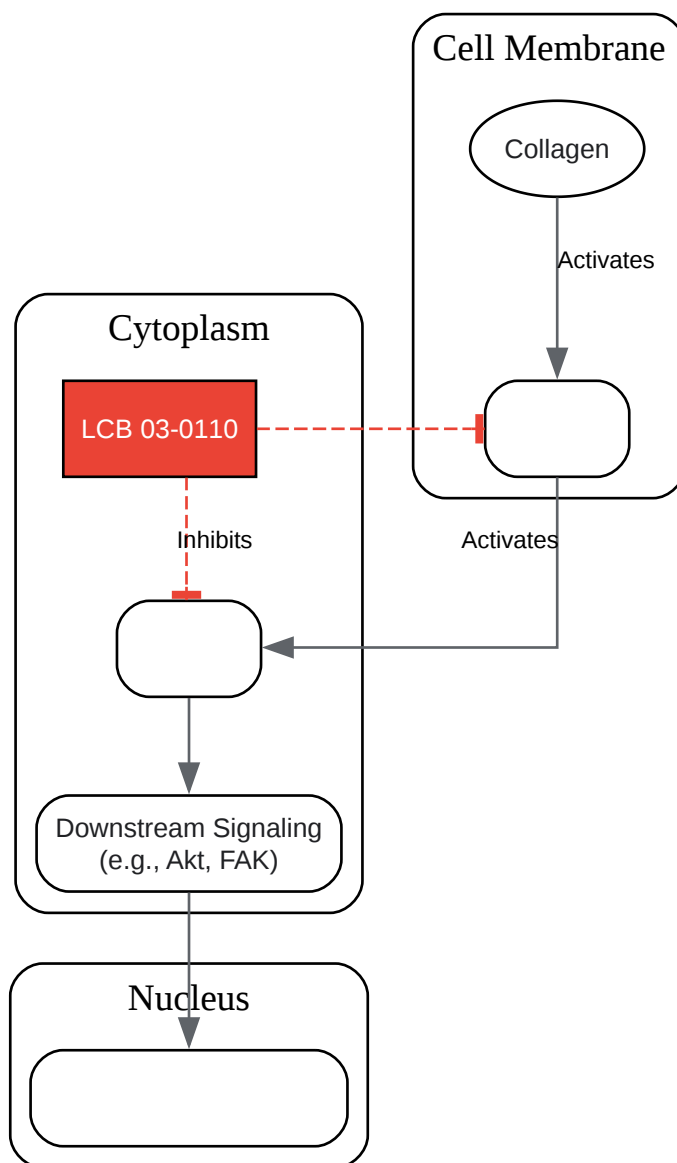
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Caption: Workflow for HPLC-based stability assessment of LCB 03-0110.

## Signaling Pathways

LCB 03-0110 is known to inhibit multiple signaling pathways involved in inflammation, fibrosis, and angiogenesis. Below are diagrams illustrating its mechanism of action.

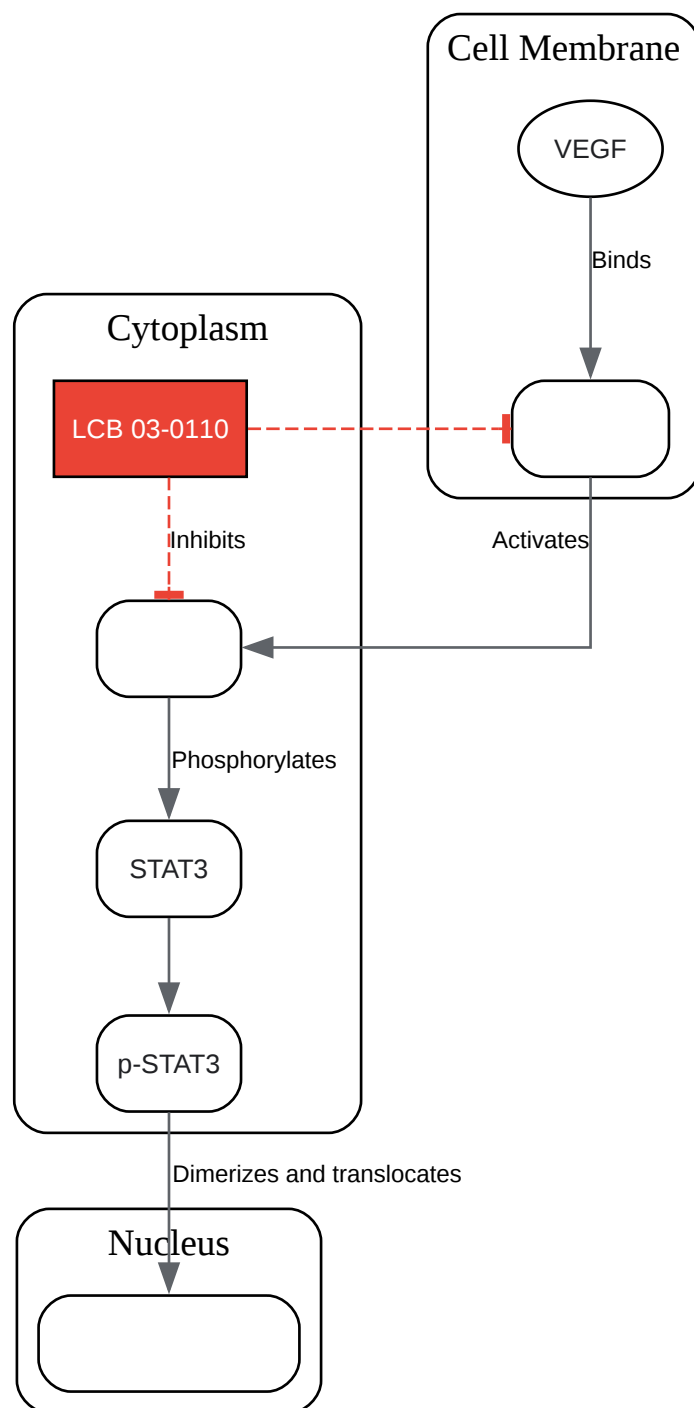
Diagram 1: Inhibition of DDR and c-Src Signaling by LCB 03-0110



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Caption: LCB 03-0110 inhibits collagen-induced DDR and c-Src activation.

Diagram 2: LCB 03-0110 Inhibition of VEGFR-2 and JAK/STAT3 Pathways

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Caption: LCB 03-0110 targets VEGFR-2 and JAK/STAT3 signaling pathways.



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## References

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